Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is a related substance of Dabigatran Etexilate. [] Dabigatran Etexilate is a thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. [] Related substances of a pharmaceutical compound are structurally similar chemical entities that arise during the synthesis, purification, storage, or degradation of the main compound. [] These related substances can have different pharmacological activities and safety profiles compared to the parent compound. [] Understanding the formation and characteristics of related substances is crucial for quality control and safety assessments in drug development. []
Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is a complex organic compound with a notable molecular structure and potential applications in medicinal chemistry. It is identified by the CAS number 872728-84-2 and has a molecular formula of C28H27N7O5, corresponding to a molecular weight of approximately 541.558 g/mol. The compound is characterized by its intricate arrangement of functional groups, including oxadiazole, benzimidazole, and pyridine moieties.
Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate falls under the category of pharmaceutical intermediates and is primarily studied for its potential therapeutic applications.
The synthesis of Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate typically involves multiple steps that include the formation of various intermediates.
One notable synthetic route involves the reaction of specific amines and carboxylic acids under controlled conditions. For example, the synthesis may utilize methanesulfonic acid as a catalyst in an inert atmosphere to facilitate the formation of the desired product from precursor compounds . The process may also include purification steps such as recrystallization from solvents like acetone to achieve high yields (up to 98%) of the final product .
The molecular structure of Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate features several key components:
The compound has a polar surface area (PSA) of approximately 148.24 Ų and a logP value of 3.5967, indicating its lipophilicity which can influence its absorption and distribution in biological systems .
Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate can undergo various chemical reactions typical for compounds containing amine and carboxamide functionalities. These include:
The specific reaction conditions such as temperature and pH are crucial for optimizing yields and purity during synthesis .
The mechanism of action for Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-y)phenyl)amino)methyl)-N-(pyridin-2-y)-1H-benzo[d]imidazole -5-carboxamido)propanoate is hypothesized to involve interactions with specific biological targets such as enzymes or receptors related to disease pathways.
Research indicates that compounds with similar structures often exhibit activity against various cancer cell lines or may function as inhibitors in enzymatic pathways . Further studies are necessary to elucidate the precise mechanisms involved.
The physical properties of Ethyl 3-(1-methyl -2 -(((4 -(5 -oxo -4 ,5 -dihydro -1 ,2 ,4 -oxadiazol -3 -yl )phenyl )amino )methyl ) -N -(pyridin -2 -yl ) -1H -benzo [d] imidazole -5-carboxamido ) propanoate include:
The compound exhibits stability under standard laboratory conditions but may be sensitive to moisture or light due to specific functional groups present in its structure .
Ethyl 3-(1-methyl -2 -(((4 -(5 -oxo -4 ,5 -dihydro -1 ,2 ,4 -oxadiazol -3 -yl )phenyl )amino )methyl ) -N -(pyridin -2 -yl ) -1H -benzo [d] imidazole -5-carboxamido ) propanoate has potential applications in:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0